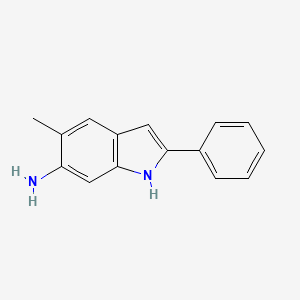![molecular formula C30H30N2O4 B11465819 2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxo-N-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]acetamide](/img/structure/B11465819.png)
2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxo-N-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxo-N-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]acetamide: , often referred to as “Compound X” , is a complex organic molecule with a fascinating structure. Let’s break it down:
- The indole core, represented by the indole ring, is a significant heterocyclic system found in various natural products and drugs. It plays a crucial role in cell biology.
- The compound contains an acetamide group, which contributes to its overall functionality.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of Compound X. One notable method is the Fischer indole synthesis , which involves the reaction of a cyclohexanone derivative with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst . This process yields the tricyclic indole structure present in Compound X.
Reaction Conditions:- Starting materials: Cyclohexanone derivative and phenylhydrazine hydrochloride
- Catalyst: Methanesulfonic acid (MsOH)
- Solvent: Methanol (MeOH)
- Yield: Good yield (84%)
Industrial Production: While industrial-scale production methods may vary, the Fischer indole synthesis can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and scalability considerations are essential for efficient production.
Chemical Reactions Analysis
Reactivity: Compound X undergoes various chemical reactions due to its functional groups. Some key reactions include:
Oxidation: Oxidative processes can modify the indole or acetamide moieties.
Reduction: Reduction reactions may alter the carbonyl group or other functional groups.
Substitution: Substituents on the aromatic rings can be replaced by other groups.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various electrophiles (e.g., alkyl halides, acyl chlorides) can be employed.
Major Products: The specific products formed depend on the reaction conditions and substituents present. Detailed analysis would require experimental data.
Scientific Research Applications
Compound X has diverse applications across scientific disciplines:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigations explore its potential as a drug candidate.
Industry: It may find use in materials science or catalysis.
Mechanism of Action
The precise mechanism by which Compound X exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or signaling pathways. Further studies are needed to elucidate this fully.
Comparison with Similar Compounds
Compound X’s uniqueness lies in its specific combination of structural features. While I don’t have a direct list of similar compounds, its distinct arrangement of indole, acetamide, and dioxolane groups sets it apart.
Properties
Molecular Formula |
C30H30N2O4 |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
2-(1-methyl-2-phenylindol-3-yl)-2-oxo-N-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C30H30N2O4/c1-29(2)30(3,4)36-28(35-29)20-14-11-15-21(18-20)31-27(34)26(33)24-22-16-9-10-17-23(22)32(5)25(24)19-12-7-6-8-13-19/h6-18,28H,1-5H3,(H,31,34) |
InChI Key |
BLCVIMBSBHNPJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(O1)C2=CC(=CC=C2)NC(=O)C(=O)C3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11465743.png)
![5-(3,4-dimethoxyphenyl)-6-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11465751.png)
![5-[(4-chlorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-14,14-dimethyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-7-amine](/img/structure/B11465756.png)
![ethyl 7-(2-methylpropyl)-2-oxo-6-(2-phenoxypropanoylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11465759.png)
![3-chloro-4-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11465761.png)
![5-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11465762.png)
![4-(3-chlorophenyl)-3-methyl-6-oxo-N-phenyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11465772.png)
![4-{2-[(2-fluorobenzyl)oxy]phenyl}-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11465776.png)
![1-(Thiophen-2-yl)[1]benzofuro[3,2-c]pyridine-7,8-dicarbonitrile 2-oxide](/img/structure/B11465782.png)
![N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B11465789.png)

![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11465813.png)
![7-tert-butyl-4-(4-hydroxy-3-methoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11465814.png)
![6-benzyl-4-(3-chlorophenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11465817.png)
